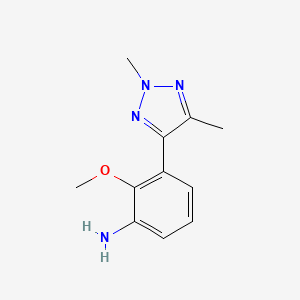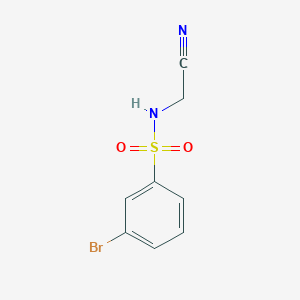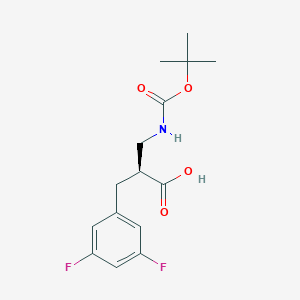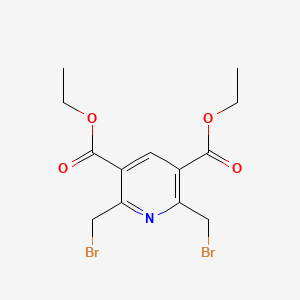
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-YL)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine is an organic compound that features a triazole ring attached to a methoxybenzenamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Triazole Ring to the Benzene Ring: This step involves the substitution reaction where the triazole ring is introduced to the benzene ring, often using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The triazole ring and methoxybenzenamine structure allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-hydroxybenzenamine: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-chlorobenzenamine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
3-(2,5-dimethyltriazol-4-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-10(14-15(2)13-7)8-5-4-6-9(12)11(8)16-3/h4-6H,12H2,1-3H3 |
Clave InChI |
SJIBPCJOKYAYHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=C1C2=C(C(=CC=C2)N)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)

![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)






